Cas no 103261-10-5 ((R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid)

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (R)-2-(3,4-DICHLORO-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID
- 2-(3,4-dichlorophenyl)thiazolidine-4-carboxylic acid
- (4R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
- (4R)-2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
- (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
- OR300920
-
- MDL: MFCD10688290
- インチ: 1S/C10H9Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m0/s1
- InChIKey: JFVLZAPPBGHGBP-IENPIDJESA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1N[C@H](C(=O)O)CS1)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 280
- トポロジー分子極性表面積: 74.6
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB303207-5g |
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, 95%; . |
103261-10-5 | 95% | 5g |
€750.40 | 2025-02-09 | |
Apollo Scientific | OR300920-5g |
(4R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid |
103261-10-5 | 5g |
£604.00 | 2025-02-19 | ||
abcr | AB303207-1 g |
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid; 95% |
103261-10-5 | 1 g |
€231.20 | 2023-07-19 | ||
Ambeed | A986814-1g |
(R)-2-(3,4-DIchlorophenyl)thiazolidine-4-carboxylic acid |
103261-10-5 | 95% | 1g |
$122.0 | 2024-08-02 | |
Apollo Scientific | OR300920-1g |
(4R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid |
103261-10-5 | 1g |
£149.00 | 2025-02-19 | ||
abcr | AB303207-5 g |
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid; 95% |
103261-10-5 | 5 g |
€750.40 | 2023-07-19 | ||
abcr | AB303207-1g |
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, 95%; . |
103261-10-5 | 95% | 1g |
€231.20 | 2025-02-09 | |
Ambeed | A986814-5g |
(R)-2-(3,4-DIchlorophenyl)thiazolidine-4-carboxylic acid |
103261-10-5 | 95% | 5g |
$495.0 | 2024-08-02 |
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acidに関する追加情報
Introduction to (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic Acid (CAS No. 103261-10-5)
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, with the CAS number 103261-10-5, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the thiazolidine class, which is known for its versatile applications in medicinal chemistry due to its unique structural and functional properties. The presence of a chiral center at the carbon atom in the thiazolidine ring makes this compound particularly interesting for the development of enantiomerically pure pharmaceutical agents.
The< strong>3,4-dichlorophenyl substituent in the molecule contributes to its reactivity and interaction with biological targets. This moiety is commonly found in various pharmacophores, enhancing the compound's potential as a building block for drug design. The carboxylic acid group at the fourth position of the thiazolidine ring further extends its utility, allowing for various chemical modifications and functionalizations that can tailor its pharmacological properties.
In recent years, there has been a growing interest in thiazolidine derivatives due to their demonstrated biological activity. Specifically, compounds with similar structures have shown promise in treating a range of diseases, including inflammatory disorders and infectious diseases. The< strong>(R)-configuration of this compound is particularly noteworthy, as enantiomeric purity is often crucial for achieving optimal therapeutic effects while minimizing side effects.
Current research in medicinal chemistry increasingly emphasizes the importance of stereoselective synthesis to produce enantiomerically pure compounds. (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid exemplifies this trend, as its synthesis requires careful control over stereochemistry to ensure high enantiomeric excess. Advances in asymmetric catalysis and chiral resolution techniques have made it more feasible to produce such compounds on a scalable basis.
The< strong>3,4-dichlorophenyl group in this molecule not only influences its electronic properties but also plays a critical role in its interaction with biological targets. This substituent can modulate the compound's binding affinity and selectivity by influencing its shape and electronic distribution. Such features are essential for designing drugs that can effectively target specific receptors or enzymes without affecting other biological systems.
Recent studies have highlighted the potential of thiazolidine derivatives as scaffolds for drug development. For instance, modifications of the thiazolidine core have led to compounds with improved pharmacokinetic profiles and reduced toxicity. The carboxylic acid functionality in (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid provides a handle for further derivatization, enabling chemists to explore new chemical spaces and discover novel therapeutic agents.
The synthesis of< strong>(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid involves multiple steps, each requiring precise control to achieve high yield and purity. Key steps include the formation of the thiazolidine ring, introduction of the< strong>3,4-dichlorophenyl substituent, and installation of the carboxylic acid group. Each step must be optimized to minimize side reactions and ensure regioselectivity.
In conclusion, (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid represents a valuable intermediate in pharmaceutical research. Its unique structural features make it a promising candidate for further development into therapeutic agents. As research continues to uncover new applications for thiazolidine derivatives, compounds like this one will likely play an increasingly important role in drug discovery and development.
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